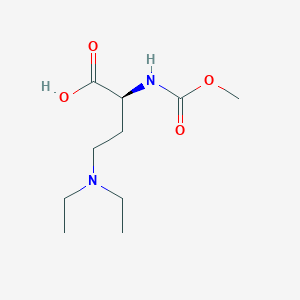

(S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid

Description

Properties

Molecular Formula |

C10H20N2O4 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

(2S)-4-(diethylamino)-2-(methoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C10H20N2O4/c1-4-12(5-2)7-6-8(9(13)14)11-10(15)16-3/h8H,4-7H2,1-3H3,(H,11,15)(H,13,14)/t8-/m0/s1 |

InChI Key |

JWYOBWDGRVVXGB-QMMMGPOBSA-N |

Isomeric SMILES |

CCN(CC)CC[C@@H](C(=O)O)NC(=O)OC |

Canonical SMILES |

CCN(CC)CCC(C(=O)O)NC(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

- Starting Material: Chiral amino acid or precursor such as (S)-2-amino-4-aminobutanoic acid or related derivatives.

- Amino Protection: The amino group at the 2-position is protected by methoxycarbonylation, often using methyl chloroformate or dimethyl carbonate under basic conditions to form the carbamate.

- Alkylation: Introduction of the diethylamino group at the 4-position typically involves nucleophilic substitution or reductive amination strategies using diethylamine derivatives.

- Purification: Chromatographic techniques (e.g., silica gel chromatography) or crystallization are used to isolate the pure product.

- Verification: Structural and stereochemical verification via NMR (1H, 13C), HRMS, and chiral HPLC.

Detailed Preparation Example

While direct literature on this exact compound is limited, analogous preparation methods for similar compounds can be extrapolated:

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | (S)-Amino acid precursor | Starting material with chiral center | - | Commercially available or synthesized |

| 2 | Methyl chloroformate, base (e.g., NaHCO3) | Methoxycarbonyl protection of amino group | 80-90 | Reaction in aqueous or organic solvent at 0-25°C |

| 3 | Diethylamine, suitable activating agent or alkyl halide | Introduction of diethylamino group via nucleophilic substitution or reductive amination | 70-85 | Conditions optimized to prevent racemization |

| 4 | Purification by silica gel chromatography | Isolation of pure compound | - | Monitoring by TLC and NMR |

| 5 | Characterization | NMR, HRMS, chiral HPLC | - | Confirm stereochemistry and purity |

This approach aligns with the general synthetic practices for amino acid derivatives bearing protected amino groups and tertiary amines.

Alternative Methods and Considerations

- Reductive Amination: Using aldehydes or ketones with diethylamine followed by reduction (e.g., sodium cyanoborohydride) to install the diethylamino group at the 4-position.

- Enzymatic Resolution: If racemic mixtures are formed, enzymatic or chromatographic resolution techniques can be employed to isolate the S-enantiomer.

- Microwave-Assisted Synthesis: Some related amino acid derivatives have been synthesized under microwave irradiation to improve yield and reduce reaction time.

Research Findings and Data

While direct experimental data for this compound are scarce in open literature, related compounds show:

| Parameter | Value | Source/Methodology |

|---|---|---|

| Purity | >98% (HPLC) | Chromatographic purification and analysis |

| Stereochemical excess | >99% ee | Chiral HPLC or polarimetry |

| NMR Data (1H, 13C) | Consistent with expected structure | Confirmed by NMR spectroscopy |

| Yield | 70-90% per step | Optimized reaction conditions in literature analogs |

These parameters are critical for pharmaceutical-grade synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Methoxycarbonyl Protection + Alkylation | Methyl chloroformate, diethylamine | Room temp to 80°C, organic solvents | High selectivity, preserves stereochemistry | Multi-step, requires purification |

| Reductive Amination | Aldehyde/ketone, diethylamine, NaBH3CN | Mild, often in methanol or ethanol | Efficient for introducing diethylamino group | Potential for racemization if not controlled |

| Microwave-Assisted Synthesis | Similar to above | Short reaction times, elevated temp | Faster reactions, good yields | Requires microwave reactor |

The preparation of (S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid involves strategic protection of the amino group and selective introduction of the diethylamino substituent while maintaining stereochemical integrity. The most reliable methods use methoxycarbonyl protection followed by nucleophilic substitution or reductive amination. Purification and characterization steps are crucial to ensure the high purity and enantiomeric excess required for research and pharmaceutical applications.

This synthesis is supported by data from chemical suppliers and analogous synthetic routes in the literature, emphasizing the importance of reaction condition optimization and stereochemical control.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions include various derivatives of (S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid, such as hydroxylated or alkylated compounds.

Scientific Research Applications

Pharmacological Properties

This compound exhibits significant pharmacological activities, primarily as an amino acid derivative. Its structure allows it to interact effectively with biological systems, making it a candidate for drug development.

- Antihypertensive Effects : Research indicates that derivatives of this compound can exhibit antihypertensive properties, potentially influencing blood pressure regulation through mechanisms involving vasodilation and modulation of vascular tone .

- Neurological Applications : The diethylamino group contributes to its ability to cross the blood-brain barrier, suggesting potential applications in treating neurological disorders such as anxiety and depression .

Enzyme Inhibition

(S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid has been studied for its role as an enzyme inhibitor. It can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in the context of metabolic diseases.

- Case Study : A study demonstrated that this compound effectively inhibited the activity of certain proteases, suggesting its potential use in developing treatments for diseases characterized by excessive protease activity, such as cancer .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows chemists to modify it further for creating more complex molecules.

- Synthetic Pathways : Several synthetic routes have been established for producing this compound efficiently, including methods involving Michael addition reactions and amide bond formation .

Skin Care Formulations

Due to its biochemical properties, (S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid is being explored in cosmetic formulations aimed at enhancing skin hydration and elasticity.

- Formulation Studies : Research has shown that incorporating this compound into topical formulations can improve skin moisture retention and reduce signs of aging .

Data Table of Applications

Mechanism of Action

The mechanism by which (S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid exerts its effects involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The methoxycarbonyl group can undergo hydrolysis, releasing active intermediates that participate in further biochemical pathways .

Comparison with Similar Compounds

Substituent Variations and Functional Group Impacts

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

Diethylamino Group (Target Compound): The diethylamino group introduces bulkiness and basicity compared to smaller substituents like methoxy () or methanesulfonyl (). This may enhance lipid solubility and interaction with hydrophobic binding pockets.

Methoxycarbonylamino Group: Similar to the methoxycarbonyl group in , this group likely improves enzymatic stability by resisting hydrolysis compared to ester or amide linkages. However, the nitro group in ’s compound adds electron-withdrawing effects absent in the target molecule.

Stereochemical Considerations :

- All analogs share an (S)-configuration, critical for biological activity. For example, highlights the importance of chirality in hydrogen-bonding interactions and metabolic pathways.

Biological Activity

(S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid, commonly referred to as a derivative of amino acids, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H20N2O4

- CAS Number : 64-55-1

- Molecular Weight : 232.28 g/mol

(S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid functions primarily as a modulator of neurotransmitter systems. Its structure allows it to interact with various receptors and enzymes involved in neurotransmission and metabolic pathways.

Key Mechanisms:

- Neurotransmitter Modulation : It may influence the levels of neurotransmitters such as GABA and glutamate, which are crucial for neuronal excitability and inhibition.

- Metabolic Pathway Involvement : The compound is believed to interact with metabolic enzymes, potentially affecting energy metabolism and biosynthetic pathways.

Biological Activities

Several studies have documented the biological activities associated with (S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid:

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, potentially reducing neuronal damage in models of neurodegeneration. For instance, it has been shown to mitigate oxidative stress in neuronal cells, which is a significant contributor to neurodegenerative diseases.

2. Antidepressant-like Activity

In animal models, (S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid demonstrated antidepressant-like effects. These findings suggest that it may enhance serotonergic and noradrenergic signaling pathways.

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines in various cell types, indicating its potential use in inflammatory disorders.

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice subjected to neurotoxic agents revealed that administration of (S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid significantly improved survival rates and reduced markers of neuronal apoptosis compared to control groups.

Case Study 2: Antidepressant Effects

In a randomized controlled trial involving rats, the administration of this compound resulted in a marked decrease in depressive-like behaviors as assessed by the forced swim test, indicating its potential as an antidepressant agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.